molecular formula C16H19O2P B3047292 Bis(3,5-dimethylphenyl)phosphinic acid CAS No. 137219-82-0

Bis(3,5-dimethylphenyl)phosphinic acid

Cat. No. B3047292
CAS RN: 137219-82-0
M. Wt: 274.29 g/mol
InChI Key: FMSREEOWTKNAQP-UHFFFAOYSA-N
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Description

Bis(3,5-dimethylphenyl)phosphinic acid, also known as DPA, is a phosphinic acid derivative that has been extensively studied for its potential applications in various fields. DPA is a chiral compound that exists in two enantiomeric forms, which have different properties and biological activities.

Scientific Research Applications

Catalysis in Asymmetric Hydrogenation

Bis(3,5-dimethylphenyl)phosphinic acid derivatives have been used in catalysis, particularly in asymmetric hydrogenation. Modified BINAPO ligands, which include bis(3,5-dimethylphenyl)phosphinoyl groups, have been synthesized and applied in Rh-catalyzed asymmetric hydrogenation of acetamidoacrylic acids and esters. This process yields chiral amino acid derivatives with high enantioselectivities (up to 97%) (Guo et al., 2002). Similarly, the synthesis of modified DIOP analogues bearing bis(4-dimethylamino-3,5-dimethylphenyl)phosphino groups has shown their effectiveness as catalysts for asymmetric hydrogenation of itaconic acid derivatives (Achiwa et al., 1990).

Cross-Coupling Reactions

Bis(3,5-dimethylphenyl)phosphinic acid derivatives have also been utilized in cross-coupling reactions. For instance, Suzuki reaction of bis(3,5-dimethylphenyl)borinic acid with a vinyl triflate under Suzuki cross-coupling conditions successfully transfers both aryl groups from boron (Winkle & Schaab, 2001).

Polymerization Processes

In the field of polymer chemistry, bis(3,5-dimethylphenyl) disulfide has been photo-oxidatively polymerized to form poly(thioarylene) at room temperature, demonstrating its application in synthesizing novel polymers (Yamamoto et al., 1993).

Development of Electroluminescence Materials

Bis(3,5-dimethylphenyl)phosphinic acid derivatives have been explored in the development of electroluminescent materials. Bis(diarylphosphino)dithienosiloles and their oxidized species, synthesized from these compounds, exhibited efficient photoluminescence in solutions and solid states, and their electroluminescence properties were studied for potential applications in electronic devices (Ohshita et al., 2007).

Chelating Ligands in Metal Complexes

Compounds like bis(3,5-dimethylphenyl)phosphinic acid have been used to prepare chelating ligands for metal complexes. For example, (dimethylphosphinyl)-methylphenylphosphinic acids and similar compounds have shown potential in forming stable metal chelates with increased thermal stability compared to traditional acetylacetonates (King et al., 1965).

properties

IUPAC Name

bis(3,5-dimethylphenyl)phosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19O2P/c1-11-5-12(2)8-15(7-11)19(17,18)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSREEOWTKNAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(=O)(C2=CC(=CC(=C2)C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599569
Record name Bis(3,5-dimethylphenyl)phosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(3,5-dimethylphenyl)phosphinic acid

CAS RN

137219-82-0
Record name Bis(3,5-dimethylphenyl)phosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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